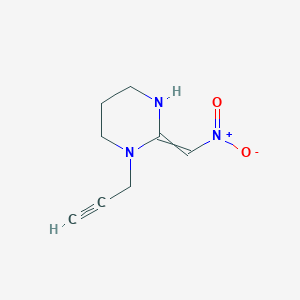
2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine is a complex organic compound characterized by its unique structural features It contains a nitromethylidene group, a prop-2-yn-1-yl group, and a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired compound in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitromethylidene group can be reduced to form amines.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the prop-2-yn-1-yl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Methylenepyrrolidines: These compounds share a similar structural framework and can undergo similar chemical reactions.
S-containing Pyrroles: These compounds also have a similar ring structure and functional groups.
Uniqueness
What sets 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine apart is its combination of a nitromethylidene group and a prop-2-yn-1-yl group within a hexahydropyrimidine ring
Properties
CAS No. |
56611-91-7 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(nitromethylidene)-1-prop-2-ynyl-1,3-diazinane |
InChI |
InChI=1S/C8H11N3O2/c1-2-5-10-6-3-4-9-8(10)7-11(12)13/h1,7,9H,3-6H2 |
InChI Key |
QEKKMCBDCNTMEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCNC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















